Cas no 1706429-79-9 (methyl 2-amino-3-(1H-imidazol-1-yl)butanoate)
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-3-(1H-imidazol-1-yl)butanoate
- 1H-Imidazole-1-propanoic acid, α-amino-β-methyl-, methyl ester
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- MDL: MFCD28126719
- Inchi: 1S/C8H13N3O2/c1-6(7(9)8(12)13-2)11-4-3-10-5-11/h3-7H,9H2,1-2H3
- InChI Key: OTFQPIBZCGRAKA-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(N)C(N1C=NC=C1)C
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 334.4±32.0 °C(Predicted)
- pka: 6.90±0.22(Predicted)
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M292316-100mg |
methyl 2-amino-3-(1h-imidazol-1-yl)butanoate |
1706429-79-9 | 100mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M292316-500mg |
methyl 2-amino-3-(1h-imidazol-1-yl)butanoate |
1706429-79-9 | 500mg |
$ 550.00 | 2022-06-04 | ||
| TRC | M292316-1g |
methyl 2-amino-3-(1h-imidazol-1-yl)butanoate |
1706429-79-9 | 1g |
$ 840.00 | 2022-06-04 | ||
| Enamine | EN300-240552-0.05g |
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
1706429-79-9 | 95% | 0.05g |
$1008.0 | 2024-06-19 | |
| Enamine | EN300-240552-0.1g |
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
1706429-79-9 | 95% | 0.1g |
$1056.0 | 2024-06-19 | |
| Enamine | EN300-240552-0.25g |
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
1706429-79-9 | 95% | 0.25g |
$1104.0 | 2024-06-19 | |
| Enamine | EN300-240552-0.5g |
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
1706429-79-9 | 95% | 0.5g |
$1152.0 | 2024-06-19 | |
| Enamine | EN300-240552-1.0g |
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
1706429-79-9 | 95% | 1.0g |
$1200.0 | 2024-06-19 | |
| Enamine | EN300-240552-2.5g |
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
1706429-79-9 | 95% | 2.5g |
$2351.0 | 2024-06-19 | |
| Enamine | EN300-240552-5.0g |
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
1706429-79-9 | 95% | 5.0g |
$3479.0 | 2024-06-19 |
methyl 2-amino-3-(1H-imidazol-1-yl)butanoate Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on methyl 2-amino-3-(1H-imidazol-1-yl)butanoate
Methyl 2-amino-3-(1H-imidazol-1-yl)butanoate (CAS No. 1706429-79-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-amino-3-(1H-imidazol-1-yl)butanoate, identified by its CAS number 1706429-79-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a unique structural motif combining an amino group, a butanoate ester, and an imidazole ring, has emerged as a valuable intermediate in the synthesis of various bioactive molecules. Its versatility and reactivity make it a focal point for researchers exploring novel drug candidates and therapeutic strategies.
The chemical structure of methyl 2-amino-3-(1H-imidazol-1-yl)butanoate consists of a four-carbon chain terminated by an ester group at one end and an amino group at the other. The presence of the imidazole ring at the third carbon position introduces a nitrogen-rich heterocycle, which is known to enhance binding affinity and metabolic stability in drug molecules. This structural feature has garnered considerable attention from medicinal chemists seeking to develop compounds with improved pharmacokinetic profiles.
In recent years, the pharmaceutical industry has witnessed a surge in the development of imidazole-based drugs due to their broad spectrum of biological activities. Methyl 2-amino-3-(1H-imidazol-1-yl)butanoate serves as a crucial building block in this context, enabling the construction of complex scaffolds that target various disease pathways. For instance, imidazole derivatives have shown promise in the treatment of infectious diseases, cancer, and neurological disorders. The compound's ability to undergo further functionalization allows for the creation of libraries of derivatives with tailored properties, facilitating high-throughput screening and lead optimization.
One of the most compelling aspects of methyl 2-amino-3-(1H-imidazol-1-yl)butanoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have leveraged the compound's structural features to design inhibitors that selectively target specific kinases, thereby minimizing off-target effects. The imidazole ring, in particular, has been shown to interact with critical residues in the kinase active site, enhancing binding affinity and inhibitory potency.
Moreover, methyl 2-amino-3-(1H-imidazol-1-yl)butanoate has found applications in the development of antimicrobial agents. The imidazole moiety is known to exhibit antibacterial and antifungal properties by interfering with essential microbial processes. By incorporating this motif into drug candidates, scientists have been able to create compounds that exhibit broad-spectrum activity against resistant strains of pathogens. This has been particularly relevant in light of the growing threat posed by antibiotic-resistant bacteria, making novel antimicrobial strategies all the more critical.
The compound's utility extends beyond its role as an intermediate in drug synthesis; it also serves as a model system for studying reaction mechanisms and developing new synthetic methodologies. Its unique reactivity allows chemists to explore novel transformations that could lead to more efficient synthetic routes for complex molecules. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various functional groups at different positions of the molecule, expanding its synthetic potential.
Recent advancements in computational chemistry have further enhanced the understanding of methyl 2-amino-3-(1H-imidazol-1-yl)butanoate's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict binding affinities and optimize lead structures. These computational tools are particularly valuable in virtual screening campaigns, where large libraries of compounds can be rapidly evaluated for their potential biological activity. This approach has significantly accelerated the drug discovery process by identifying promising candidates early in the development pipeline.
The growing interest in methyl 2-amino-3-(1H-imidazol-1-yl)butanoate has also spurred innovation in green chemistry practices. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. For example, catalytic methods that employ recyclable ligands or renewable solvents have been explored to improve the efficiency and eco-friendliness of producing this compound. Such efforts align with broader industry trends toward greener pharmaceutical manufacturing processes.
In conclusion, methyl 2-amino-3-(1H-imidazol-1-yl)butanoate (CAS No. 1706429-79-9) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. The ongoing exploration of its applications in drug discovery continues to yield promising results, underscoring its importance as a building block for future therapies.
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